N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: 577960-68-0) is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydrocyclohexane ring. The molecule includes a 2-bromophenylacetamide group linked via a sulfanyl bridge to the pyrimidine ring, which is substituted with an ethyl group at position 3 and a ketone at position 2.
Properties
CAS No. |
577960-68-0 |
|---|---|
Molecular Formula |
C20H20BrN3O2S2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-12-7-3-6-10-15(12)28-18(17)23-20(24)27-11-16(25)22-14-9-5-4-8-13(14)21/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,22,25) |
InChI Key |
VYOLVJGNVUQMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzothienopyrimidinyl core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include brominating agents, thiolating agents, and acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexahydrobenzothienopyrimidinyl moiety can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth and survival .
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Thienopyrimidines have been explored for their ability to inhibit acetylcholinesterase and other enzymes that are critical in various biological processes . The sulfanyl group in the structure may enhance binding affinity to target enzymes.
Synthesis of Related Compounds
The synthesis of N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be achieved through multi-step reactions involving Biginelli condensation and other synthetic methodologies . These methods are crucial for producing derivatives with tailored biological activities.
Case Study 1: Antitumor Activity Assessment
A study published in 2019 investigated the anticancer properties of thienopyrimidine derivatives against various cancer cell lines. The results indicated that compounds with similar structures to N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibited significant cytotoxic effects on breast cancer cells . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Enzyme Inhibition Mechanism
In another research effort focused on enzyme inhibition, derivatives of thienopyrimidines were synthesized and tested for their ability to inhibit acetylcholinesterase activity. The findings suggested that structural modifications could enhance inhibitory potency and selectivity . This highlights the importance of chemical structure in determining biological activity.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the sulfanylacetamide moiety might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothieno-pyrimidine derivatives functionalized with acetamide groups. Below is a systematic comparison with structurally analogous compounds:
Key Structural Differences
Core Modifications: The target compound features a 3-ethyl-substituted hexahydrobenzothieno-pyrimidine core, distinguishing it from analogs with unsubstituted or aryl-substituted cores (e.g., 4-bromophenyl in ). The ethyl group may enhance lipophilicity and metabolic stability compared to bulkier aryl groups.
Acetamide Substituents :
- The 2-bromophenyl group in the target compound contrasts with electron-donating groups (e.g., 2-methoxy-5-methylphenyl in ) or halogenated variants (e.g., 3-bromophenyl in , 2-fluorophenyl in ). These substitutions influence electronic properties and intermolecular interactions (e.g., hydrogen bonding, halogen bonding).
The dibrominated analog may require harsher conditions due to steric hindrance.
Table 2: Spectroscopic and Physicochemical Data
Notable Observations
- Spectral Characterization : The target compound lacks reported NMR data, but analogs like show distinct NH and NHCO peaks (~10–12 ppm), typical of acetamide derivatives. HRMS data for related compounds (e.g., ) confirm molecular weights with high precision.
Biological Activity
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a unique benzothieno-pyrimidine core structure. The molecular formula is with a molecular weight of 443.6 g/mol. Its synthesis typically involves multi-step organic reactions that include acylation processes and various functional group modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act by modulating enzyme activities or receptor interactions that are crucial in various signaling pathways. The unique arrangement of functional groups allows for selective binding to these targets, which may lead to therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of benzothieno-pyrimidines showed selective cytotoxicity against p21-deficient cancer cells. This suggests potential use in targeting specific cancer types that are resistant to conventional therapies .
- Mechanistic Insights : The mechanism involves the inhibition of cell proliferation through interference with cell cycle regulation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi:
- Inhibition Assays : In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
Case Studies
- Study on Cancer Cell Lines : In a study involving multiple cancer cell lines, derivatives similar to N-(2-bromophenyl)-2-[...] were tested for their cytotoxic effects. Results indicated a significant reduction in cell viability at micromolar concentrations .
- Antimicrobial Testing : Another study focused on the antimicrobial properties where several derivatives were screened against standard microbial strains. The results indicated promising activity comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
